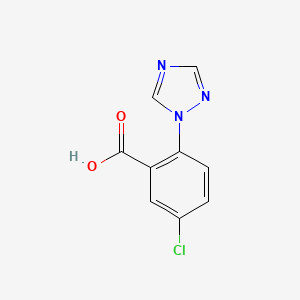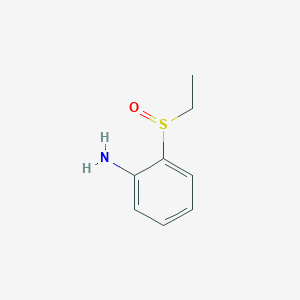
2-(4-Chlorophenyl)-2-methoxyethan-1-amine
Descripción general
Descripción
2-(4-Chlorophenyl)-2-methoxyethan-1-amine, also known as 2C-E or 4-ethyl-2,5-dimethoxyphenethylamine, is a phenethylamine psychedelic drug with a chemical structure similar to mescaline. It was first synthesized in the 1970s by Alexander Shulgin and is one of the most well-known psychedelics of the 2C family. 2C-E has been used extensively in scientific research, with studies focusing on its effects on the brain, its mechanism of action, and its potential applications in laboratory experiments.
Aplicaciones Científicas De Investigación
Chemical Synthesis and Mechanisms
Kinetic Studies of Reactions : Research by Castro et al. (2001) explores the kinetics and mechanisms of reactions involving chlorophenyl thionocarbonates with secondary alicyclic amines, contributing to the understanding of reaction rates and the influence of substituents on these rates. This study may offer insights into how related compounds, like 2-(4-Chlorophenyl)-2-methoxyethan-1-amine, react under similar conditions (Castro et al., 2001).
Molecular Structure Analysis : Butcher et al. (2007) investigated the molecular structure of a chloro- and methoxy-substituted phenyl compound, focusing on intramolecular and intermolecular hydrogen bonding, which could be relevant for understanding the properties of 2-(4-Chlorophenyl)-2-methoxyethan-1-amine and its potential applications in material science or pharmaceutical research (Butcher et al., 2007).
Material Science and Environmental Applications
- Adsorption Materials : A study by Zhou et al. (2018) on the synthesis of tertiary amine-functionalized adsorption resins highlights the use of amine compounds in environmental applications, such as the removal of contaminants from water. This suggests that compounds like 2-(4-Chlorophenyl)-2-methoxyethan-1-amine could be modified or utilized in the development of novel adsorption materials for water treatment or purification processes (Zhou et al., 2018).
Catalysis and Organic Transformations
- Palladium-Catalyzed Amination : Research by Wolfe and Buchwald (2003) on the palladium-catalyzed amination of aryl halides and aryl triflates provides insights into the synthesis of complex amines, potentially guiding the synthesis of chlorophenyl-methoxyethanamines and their derivatives for use in pharmaceuticals or organic materials (Wolfe & Buchwald, 2003).
Propiedades
IUPAC Name |
2-(4-chlorophenyl)-2-methoxyethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12ClNO/c1-12-9(6-11)7-2-4-8(10)5-3-7/h2-5,9H,6,11H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UBRQWTFQGAAMGA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(CN)C1=CC=C(C=C1)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
185.65 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Chlorophenyl)-2-methoxyethan-1-amine | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

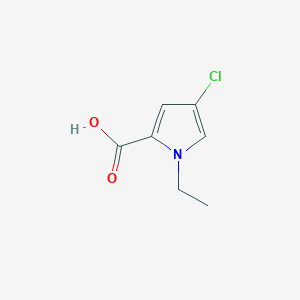
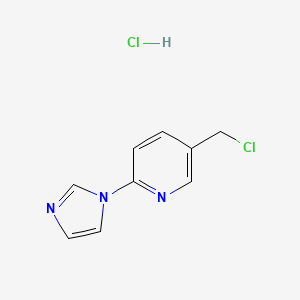
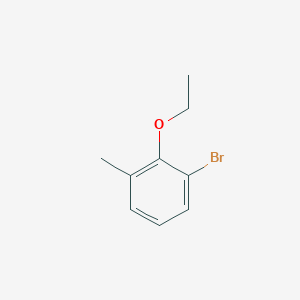
![5-[5-(Trifluoromethyl)-3-isoxazolyl]-2-furansulfonyl chloride](/img/structure/B1487625.png)
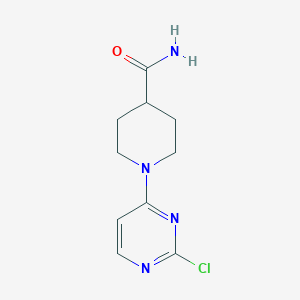
![2-chloro-N-{[3-(propan-2-yloxy)phenyl]methyl}acetamide](/img/structure/B1487627.png)
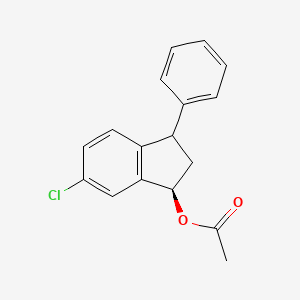
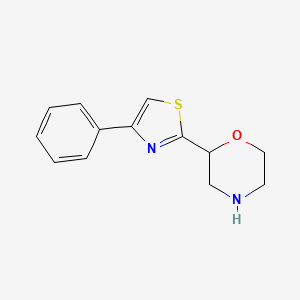
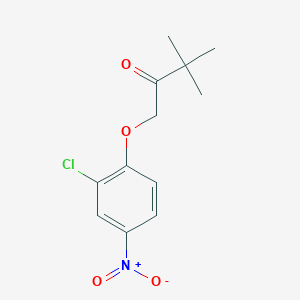
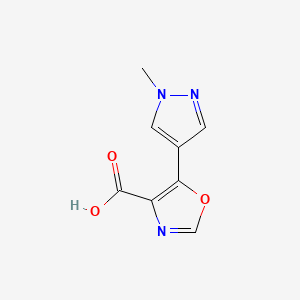
![2-chloro-N-[2-(2-fluorophenoxy)ethyl]-N-methylacetamide](/img/structure/B1487637.png)
![[(1-Cyclohexylpiperidin-3-YL)methyl]amine](/img/structure/B1487638.png)
